molecular formula C17H10FN3O2 B2636707 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081134-15-7

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2636707
M. Wt: 307.284
InChI Key: SGGIXSPTVQJLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a chemical with the molecular formula C17H10FN3O2 and a molecular weight of 307.28 . It is also known by its CAS number 1081134-15-7 .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring attached to an oxadiazole ring, which is further attached to a fluorophenyl group . The presence of these rings and groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been shown to undergo various reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 476.5±55.0 °C and a predicted density of 1.377±0.06 g/cm3 . Its pKa is predicted to be 0.57±0.70 .

Scientific Research Applications

Molecular Structure and Biological Properties

The compound has been synthesized and investigated for its molecular and crystal structures, with predicted antimicrobial and antiviral activities. These properties were estimated through molecular docking, indicating its potential as a therapeutic agent (Vaksler et al., 2023).

Antibacterial and Antitumor Potential

1,3,4-oxadiazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their biological activities. These studies show a broad spectrum of biodynamic activities, indicating their potential as potent therapeutic agents. Specifically, some derivatives have demonstrated notable antibacterial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (Faldu et al., 2014; Desai et al., 2021; Adimule et al., 2014; Nandeshwarappa et al., 2020).

Antioxidant and Cytotoxic Activities

The compound's derivatives have also been evaluated for their antioxidant properties and cytotoxicity against various cancer cell lines. These studies provide insights into the compound's potential use in cancer treatment, with certain derivatives showing moderate to high activities. The compound's structure allows for modifications that can enhance its biological activities, offering pathways for developing new therapeutic agents (Fadda et al., 2011; Kamath et al., 2016; Guoqianga et al., 2012).

Antimicrobial and Anti-HIV Properties

Several studies have synthesized and characterized derivatives of the compound, evaluating their antimicrobial activities against various bacteria and fungi. Some derivatives have shown promising results, comparable to standard drugs. Furthermore, certain quinolone derivatives with 1,3,4-oxadiazole rings have displayed significant anti-HIV activity, emphasizing the compound's potential in developing treatments for infectious diseases (Singhai et al., 2019; Parizadeh et al., 2018; Holla et al., 2005).

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGIXSPTVQJLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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